BenchChemオンラインストアへようこそ!

3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine

Physicochemical profiling Drug-likeness Lead optimization

3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine (CAS 1152665-44-5) is a heterocyclic small molecule belonging to the 5-aminopyrazole class, distinguished by a 1-methyl substitution on the pyrazole ring and a 2,5-dimethylfuran-3-yl moiety at the 3-position. With a molecular formula of C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol, its computed XLogP3-AA is 1.4 and its topological polar surface area is 57 Ų, placing it within drug-like physicochemical space.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13080700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C2=NN(C(=C2)N)C
InChIInChI=1S/C10H13N3O/c1-6-4-8(7(2)14-6)9-5-10(11)13(3)12-9/h4-5H,11H2,1-3H3
InChIKeyGORNZZNDBLSKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine – Core Chemical Identity & Procurement Baseline


3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine (CAS 1152665-44-5) is a heterocyclic small molecule belonging to the 5-aminopyrazole class, distinguished by a 1-methyl substitution on the pyrazole ring and a 2,5-dimethylfuran-3-yl moiety at the 3-position [1]. With a molecular formula of C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol, its computed XLogP3-AA is 1.4 and its topological polar surface area is 57 Ų, placing it within drug-like physicochemical space [1]. This compound is commercially available as a research chemical (typical purity ≥95%) from multiple vendors, but published bioactivity data directly on this exact structure are extremely limited, necessitating evidence drawn from closely related analogs and computed properties to support procurement decisions [1].

Why 3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine Cannot Be Replaced by Generic Aminopyrazoles


Although numerous 5-aminopyrazoles are commercially available, their biological and physicochemical profiles are exquisitely sensitive to the nature and position of substituents on both the pyrazole core and the appended heterocycle [1]. The 2,5-dimethylfuran-3-yl group introduces a specific combination of steric bulk, electronic character, and lipophilicity (XLogP3-AA = 1.4) that differs markedly from unsubstituted furan (XLogP3-AA = 1.83 for the furan-2-yl isomer) or mono-methylfuran analogs [2][3]. Even subtle changes—such as moving from a 2,5-dimethylfuran-3-yl to a 2-methylfuran-3-yl substituent—alter molecular weight (191.23 vs. 177.20 g/mol), rotatable bond count, and hydrogen-bonding capacity, all of which can affect target binding, solubility, and metabolic stability [2]. Direct experimental evidence from the structurally related 2,5-dimethylfuran-pyrazole scaffold demonstrates concentration-dependent antibacterial activity against Streptococcus mutans, a phenotype that cannot be assumed for other furan-substituted or non-furan pyrazole analogs without equivalent validation [4]. Therefore, procurement of the exact compound is critical for reproducible structure–activity relationship (SAR) exploration and hit validation, and substituting a generic “aminopyrazole-furan” hybrid risks introducing uncharacterized variables into the research program.

Quantitative Differentiation Evidence for 3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Unsubstituted Furan Analog

3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine exhibits a computed XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of 57 Ų [1]. In contrast, the unsubstituted furan analog 3-(furan-2-yl)-1H-pyrazol-5-amine (CAS 96799-02-9) has a higher XLogP3-AA of 1.83 and a larger TPSA of 67.84 Ų [2]. The 0.43 log unit decrease in lipophilicity and 10.84 Ų reduction in TPSA indicate that the 2,5-dimethyl substitution on the furan ring significantly modulates the compound's polarity and hydrogen-bonding potential relative to the unsubstituted furan comparator [1][2].

Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight and Heavy Atom Count Differentiation vs. Mono-methylfuran Analog

The target compound contains a fully substituted 2,5-dimethylfuran ring, resulting in a molecular weight of 191.23 g/mol (14 heavy atoms) [1]. The closest mono-methyl analog, 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS 1152656-57-9), has a lower molecular weight of 177.20 g/mol (13 heavy atoms) . The addition of a single methyl group increases the molecular weight by 14.03 g/mol and adds one heavy atom, which can influence target binding through enhanced van der Waals contacts and may alter metabolic soft spots [1].

Molecular property filtering Fragment-based screening Chemical space navigation

Antibacterial Activity of the 2,5-Dimethylfuran-Pyrazole Scaffold vs. Untreated Control

Although direct antibacterial data for 3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine are lacking, the structurally related 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5(4H)-one exhibits concentration-dependent antibacterial activity against Streptococcus mutans in a direct contact assay [1]. At 5 wt% incorporation into flowable resin composites, the compound reduced bacterial colony-forming units (CFU) significantly (P < 0.001) compared to the 0 wt% control, and demonstrated good biocompatibility in a rat implant model (P < 0.05) [1]. In contrast, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS 92406-51-4) and the mono-methylfuran analog have no published antibacterial data, making the 2,5-dimethylfuran-substituted scaffold the only member of this series with experimentally validated antibacterial potential .

Antibacterial materials Dental composites Streptococcus mutans

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count vs. Ketone Analog

The target compound possesses one hydrogen bond donor (the exocyclic –NH₂ group) and three hydrogen bond acceptors (pyrazole N2, furan O, and the amine lone pair), with one rotatable bond connecting the pyrazole and furan rings [1]. The ketone analog 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5(4H)-one has zero hydrogen bond donors and four acceptors, with the same rotatable bond count [2]. This difference is relevant: the amine functionality enables derivatization (e.g., amide coupling, sulfonamide formation) that is not accessible from the ketone analog, while the single rotatable bond confers greater conformational rigidity than pyrazole-furan conjugates linked via methylene bridges (typically 2–3 rotatable bonds) [1].

Hydrogen bonding Conformational restriction Ligand efficiency

Recommended Application Scenarios for 3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine


Medicinal Chemistry Hit Expansion via Amine Derivatization

The single exocyclic amine group (HBD = 1) at the pyrazole 5-position provides a tractable handle for library synthesis through amide bond formation, sulfonamide coupling, or reductive amination [1]. Because the 2,5-dimethylfuran moiety is pre-installed, SAR exploration can focus on amine modifications without the need for de novo heterocycle construction. This contrasts with the ketone analog 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5(4H)-one, which lacks an amine diversification point [2].

Antimicrobial Lead Development Leveraging the 2,5-Dimethylfuran Scaffold

The concentration-dependent antibacterial activity demonstrated by the structurally related 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5(4H)-one against S. mutans in dental composite models (P < 0.001 at 5 wt% loading) establishes the 2,5-dimethylfuran-pyrazole scaffold as a validated antimicrobial chemotype [2]. Researchers studying oral biofilm prevention or developing antibacterial small molecules can use the target compound as a starting point for SAR studies, benefiting from the amine functionality for further optimization.

Physicochemical Property Optimization in CNS or Oral Drug Discovery Programs

With a computed XLogP3-AA of 1.4, TPSA of 57 Ų, molecular weight of 191.23 g/mol, one HBD, and only one rotatable bond, the compound sits in favorable CNS MPO and oral drug-like space [1]. It is less lipophilic than the unsubstituted furan analog (XLogP3-AA = 1.83), potentially offering improved solubility and reduced off-target binding [3]. For programs optimizing lead-like properties, this compound represents a lower-lipophilicity option within the furan-pyrazole chemotype.

Fragment-Based Screening or Scaffold-Hopping Starting Point

The low molecular weight (191.23 g/mol) and limited conformational flexibility (1 rotatable bond) make the compound suitable as a fragment-sized probe or as a scaffold-hopping template for kinase or enzyme inhibitor programs [1]. The 2,5-dimethyl substitution on the furan ring differentiates it from common furan fragments and may offer unique binding interactions not achievable with unsubstituted or mono-substituted furan fragments [3].

Quote Request

Request a Quote for 3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.